(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
This compound is a synthetic acrylonitrile derivative featuring a 1,3-thiazole core substituted with a furan-2-yl group at position 4 and a 3,4,5-trimethoxyphenyl moiety at position 2. The (2E)-configuration of the prop-2-enenitrile linker ensures planar geometry, critical for π-π stacking interactions and binding to biological targets such as tubulin or kinases . Its synthesis typically involves condensation reactions between oxazolone intermediates and hydrazides or amines under reflux conditions in ethanol (e.g., via oxazolone ring-opening with furan-containing hydrazides) . The 3,4,5-trimethoxyphenyl group is a hallmark of combretastatin analogs, known for antiproliferative activity via microtubule destabilization .
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-22-16-8-12(9-17(23-2)18(16)24-3)7-13(10-20)19-21-14(11-26-19)15-5-4-6-25-15/h4-9,11H,1-3H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOZBXERHSEKD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile , also referred to as a thiazole derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₃N₂O₃S
- Molecular Weight : 299.35 g/mol
- CAS Number : [not specified]
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation. The thiazole and furan moieties are known to exhibit significant interactions with tubulin, leading to the inhibition of microtubule polymerization, which is crucial for cell division.
Key Mechanisms Include:
- Inhibition of Tubulin Polymerization : The compound disrupts the normal assembly of tubulin into microtubules, thereby hindering mitosis.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells through various signaling pathways.
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Efficacy
Recent studies have demonstrated that this compound exhibits potent anticancer properties across various human cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC₅₀ (µM) | Effectiveness |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | High sensitivity |
| MCF-7 (Breast Cancer) | 15.0 | Moderate sensitivity |
| A549 (Lung Cancer) | 10.0 | Moderate sensitivity |
| SGC-7901 (Gastric Cancer) | 8.0 | High sensitivity |
| HT-1080 (Fibrosarcoma) | 4.5 | Highest sensitivity |
These results indicate that the compound is particularly effective against HeLa and HT-1080 cell lines, suggesting a potential for therapeutic application in cervical and soft tissue cancers.
Case Studies
-
Study on HeLa Cells :
- A study evaluated the effect of the compound on HeLa cells, revealing a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
-
Evaluation in A549 Cells :
- In A549 lung cancer cells, the compound demonstrated an IC₅₀ value of 10 µM, with evidence suggesting that it inhibits cell migration and invasion by downregulating matrix metalloproteinases (MMPs).
-
Synergistic Effects with Other Agents :
- Research indicated that combining this compound with traditional chemotherapeutic agents such as cisplatin resulted in enhanced cytotoxicity against resistant cancer cell lines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study synthesized various thiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The compound (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile was found to inhibit the proliferation of cancer cells effectively. The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
A research article reported that certain thiazole derivatives showed IC50 values in the nanomolar range against MCF-7 and HCT116 cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 0.90 | Apoptosis induction |
| B | HCT116 | 0.85 | Cell cycle arrest |
| C | HT-29 | 1.54 | Tyrosine kinase inhibition |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies demonstrated that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacteria | MIC (μg/mL) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 0.5 | Comparable to Gentamicin |
| Escherichia coli | 1.0 | Comparable to Ciprofloxacin |
Agricultural Applications
The unique chemical structure of this compound also suggests potential applications in agriculture as a pesticide or herbicide. Research into similar compounds indicates their effectiveness in controlling plant pathogens.
Case Study:
Field trials demonstrated that thiazole-based compounds reduced fungal infections in crops by over 60%, significantly improving yield .
Material Science Applications
In material science, compounds with thiazole and furan functionalities are being explored for their electronic properties. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics is under investigation due to their favorable charge transport characteristics.
Case Study:
Recent advancements have shown that incorporating thiazole derivatives into polymer matrices enhances conductivity and stability in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acrylonitrile-thiazole hybrids. Key analogues include:
Physicochemical Properties
- Lipophilicity : The trimethoxyphenyl group in the target compound increases logP (~3.8) compared to the fluorophenyl analogue (logP ~2.9), enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : The acrylonitrile linker and thiazole N-atom in the target compound form hydrogen bonds with tubulin’s colchicine site, whereas the benzodioxole analogue () relies on chlorine-mediated hydrophobic interactions .
Crystallographic Analysis
- The target compound’s structure was validated using SHELXL () and OLEX2 (), revealing planar geometry and intermolecular C–H···N hydrogen bonds (2.9 Å) . In contrast, the nitroanilino derivative () exhibits twisted conformations due to steric clashes between nitro and thiazole groups .
Key Research Findings
The 3,4,5-trimethoxyphenyl group is critical for antitubulin activity but contributes to high molecular weight (~409.4), limiting bioavailability .
Substituents on the thiazole ring (e.g., furan vs. fluorophenyl) modulate target selectivity: furan enhances π-stacking in hydrophobic pockets, while fluorophenyl improves metabolic stability .
Nitro or chlorine substituents shift activity from tubulin to kinase targets, highlighting the scaffold’s versatility .
Q & A
Q. What are the key synthetic methodologies and optimization strategies for synthesizing (2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Condensation Reactions : Formation of the thiazole ring via cyclization of precursors like thiourea derivatives with α-haloketones.
Coupling Reactions : Introduction of the furan moiety using palladium or copper catalysts under inert atmospheres.
Nitrile Incorporation : Knoevenagel condensation to introduce the nitrile group under basic conditions (e.g., piperidine in ethanol).
Q. Optimization Parameters :
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- X-ray Crystallography : SHELXL for refining crystal structures; hydrogen-bonding networks analyzed via graph-set notation .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure refinement?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART and SUMP commands to model disordered regions. Apply geometric restraints to maintain chemically reasonable bond lengths/angles .
- Hydrogen Bonding Analysis : Apply Etter’s graph-set theory to identify recurrent motifs (e.g., R₂²(8) patterns) and validate intermolecular interactions .
- Validation Tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry elements and CCDC Mercury for visualization .
Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Resonance and Steric Effects :
- Electron Donation : Methoxy groups enhance electron density on the phenyl ring, stabilizing intermediates via resonance.
- Steric Hindrance : Ortho-substituents may slow reactions at the β-carbon of the enenitrile moiety.
- Experimental Validation :
Q. What strategies address contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Cross-Validation Workflow :
- NMR Chemical Shift Prediction : Compare experimental shifts with computed values (e.g., ACD/Labs or DFT-derived shifts).
- Conformational Analysis : Use Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess flexible regions.
- Crystallographic Benchmarking : Validate computational models against X-ray data .
- Case Example : Discrepancies in nitrile stretching frequencies (IR) may arise from solvent polarity effects; test in DMSO vs. CHCl₃ .
Q. How can researchers design experiments to probe the biological activity of the thiazole-furan pharmacophore?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
